![molecular formula C19H17NO4 B2390052 N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-96-2](/img/structure/B2390052.png)
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOC belongs to the class of coumarin derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Material Science Applications
Electrochromic Materials : Research has demonstrated the synthesis and characterization of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, showing potential applications in electrochromic devices due to their excellent thermal stability and reversible electrochromic properties (Chang & Liou, 2008). These materials exhibited strong UV-vis absorption bands and photoluminescence spectra, indicating their utility in optoelectronic applications.
Polyamides with Electroactive Fluorophores : Studies have also highlighted the development of electroactive polyamides containing bis(diphenylamino)-fluorene units. These polyamides showcased outstanding thermal stability, excellent solubility, and dual-switching electrochromic and electrofluorescent properties, making them suitable for advanced optoelectronic applications (Sun et al., 2016).
Synthetic Chemistry Applications
Synthesis of Chromene Derivatives : Research in synthetic chemistry has led to the development of new methods for synthesizing chromene derivatives, which are of significant interest due to their broad range of biological activities. For example, a study presented a one-pot, three-component synthesis protocol for indolyl-4H-chromene-3-carboxamides, highlighting their potential as antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Cerium Ammonium Nitrate (CAN)-Mediated Synthesis : Another study focused on the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives under solvent-free conditions using ceric ammonium nitrate (CAN). This method emphasized the compounds' antibacterial and antioxidant activities, as well as their solvatochromism properties, underscoring the versatility of chromene derivatives in chemical synthesis (Chitreddy & Shanmugam, 2017).
Biological Activity
Antioxidant Activity : A new compound identified from Portulaca oleracea L., with a structure related to chromene derivatives, exhibited significant antioxidant activity. This highlights the potential of chromene compounds in developing new antioxidant agents (Yang et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide’s interaction with its targets leads to a series of biochemical reactions. It is known to inhibit monoamine oxidases and prostaglandin synthesis . This results in overexcitation, potentially leading to paralysis and death in certain organisms .
Biochemical Pathways
It is known that similar compounds interact with diverse receptors of the tox21-nuclear receptor signaling and stress response pathways .
Pharmacokinetics
It is known that similar compounds are able to pass the blood-brain barrier and induce toxicity in the central and peripheral nervous systems .
Result of Action
It is known that similar compounds lead to overexcitation and potentially paralysis and death in certain organisms .
Action Environment
It is known that similar compounds are volatile, almost insoluble in water, and only slightly mobile with a low potential for leaching to groundwater .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-16(12(2)8-11)20-18(21)15-10-13-9-14(23-3)5-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRIUOQBTXIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide |
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